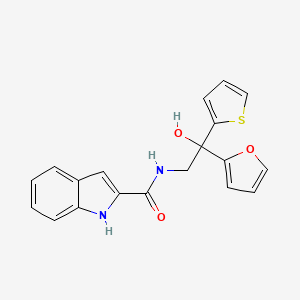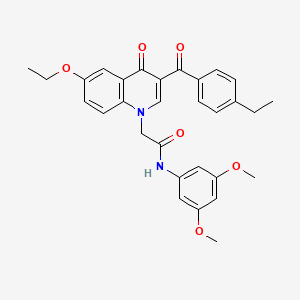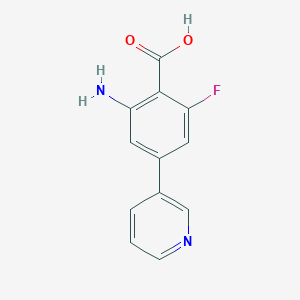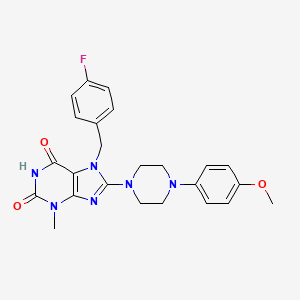![molecular formula C19H14FN5O B2797626 2-[(4-fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine CAS No. 685109-40-4](/img/structure/B2797626.png)
2-[(4-fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and MAP Kinase Inhibition
The design of pharmacophores targeting the p38α mitogen-activated protein (MAP) kinase, a key enzyme responsible for proinflammatory cytokine release, has been explored using pyrimidine-based derivatives. Studies have focused on synthetic compounds with tri- and tetra-substituted imidazole scaffolds, highlighting the relevance of pyrimidine-based ligands in achieving selectivity and potency for p38 MAP kinase over other kinases. These compounds are designed to fit into the ATP binding pocket of the kinase, replacing ATP and demonstrating the critical role of the pyrimidine ring in enhancing inhibitory activity and selectivity (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are cornerstone treatments for various cancers. Research has delved into the synthesis methods for 5-FU, including the incorporation of isotopes to study its metabolism and biodistribution. The mechanism of action for fluorinated pyrimidines extends beyond thymidylate synthase inhibition, affecting RNA- and DNA-modifying enzymes, which underscores the broad-spectrum anti-tumor activity of these compounds and their potential in personalized medicine (Gmeiner, 2020).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives are utilized as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This research area explores the synthesis and application of pyrimidine-based sensors, demonstrating their versatility in detecting a range of analytes, including metal ions and neutral molecules, thus highlighting the importance of pyrimidine derivatives in developing sophisticated sensing materials (Jindal & Kaur, 2021).
Pyrimidine Derivatives as Anti-inflammatory Agents
The synthesis and characterization of substituted tetrahydropyrimidine derivatives have shown potential in vitro anti-inflammatory activity. This research direction underscores the therapeutic potential of pyrimidine scaffolds in the design of new anti-inflammatory drugs, offering insights into their pharmacological activities and the necessity for further investigation to elucidate the underlying mechanisms of action (Gondkar, Deshmukh, & Chaudhari, 2013).
Antibacterial Activity of Triazole- and Pyrimidine-Containing Hybrids
Research on 1,2,3-triazole and 1,2,4-triazole-containing hybrids has identified them as potent inhibitors of bacterial pathogens, including Staphylococcus aureus. These compounds demonstrate the utility of pyrimidine-triazole hybrids in combating antibiotic-resistant strains, showcasing the role of these heterocyclic compounds in developing new antibacterial agents with multiple mechanisms of action (Li & Zhang, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c20-15-3-7-17(8-4-15)26-11-19-22-10-9-18(24-19)14-1-5-16(6-2-14)25-13-21-12-23-25/h1-10,12-13H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFYMBMOPMFTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)COC3=CC=C(C=C3)F)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2797543.png)


![6-(Tert-butylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2797546.png)


![4-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2797549.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2797555.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2797557.png)
![methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797560.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2797562.png)

![(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2797566.png)